Fenthoxon (S-Methyl-d3)
Description
Contextualization of Fenthion (B1672539) and its Derivatives as Research Subjects in Deuterated Chemical Studies
Fenthion is an organothiophosphate insecticide that undergoes metabolic transformation in organisms and the environment into several derivatives, including its more toxic oxygen analog, fenthoxon, and further oxidized products like fenthoxon sulfoxide (B87167) and fenthoxon sulfone. mdpi.comnhmrc.gov.aunih.gov The investigation of these transformation products is a key area of research.
Deuterated chemical studies involve the use of compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. nih.gov This isotopic labeling is a powerful tool in analytical chemistry, particularly in mass spectrometry-based methods. vedomostincesmp.rulcms.cz The use of deuterated analogs as internal standards in quantitative analysis is well-established. vedomostincesmp.rulcms.czacs.org These standards are crucial for accurately measuring the concentration of their non-labeled counterparts in complex matrices like food, water, and biological samples. vedomostincesmp.rulcms.czacs.org The development of reliable analytical methods for detecting fenthion and its metabolites is essential for risk assessment and regulatory compliance. mdpi.com
Significance of Fenthoxon (S-Methyl-d3) as a Deuterated Isotope Analog in Scientific Inquiry
Fenthoxon (S-Methyl-d3) serves as a deuterated isotope analog of fenthoxon, where the three hydrogen atoms of the S-methyl group are replaced with deuterium. sigmaaldrich.com Its primary significance lies in its application as an internal standard for isotope dilution mass spectrometry (IDMS). sigmaaldrich.com In this technique, a known amount of the labeled compound, Fenthoxon (S-Methyl-d3), is added to a sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic analysis. sigmaaldrich.comsigmaaldrich.com
However, they are distinguishable by their mass-to-charge ratio in a mass spectrometer. nih.govamegroups.org This allows for precise and accurate quantification of the native fenthoxon in the sample, as any loss of analyte during the analytical process will be mirrored by a proportional loss of the internal standard. lcms.cz This method corrects for matrix effects and variations in instrument response, leading to highly reliable and reproducible results. lcms.cznih.gov The synthesis of such deuterated standards is a critical aspect of advancing analytical methodologies. vedomostincesmp.rursc.org
Overview of Core Academic Research Domains for Fenthoxon (S-Methyl-d3)
The application of Fenthoxon (S-Methyl-d3) is primarily concentrated in specific academic research domains that require high-precision quantitative analysis. These include:
Environmental Monitoring: Assessing the presence and concentration of fenthion and its metabolites in various environmental compartments such as water and soil. nhmrc.gov.auacs.org This is crucial for understanding the environmental fate and persistence of these pesticides.
Food Safety Analysis: Quantifying pesticide residues in agricultural products to ensure they comply with established maximum residue limits (MRLs). udspub.commdpi.com The use of deuterated internal standards enhances the accuracy of these analyses, which are vital for consumer protection. lcms.cz
Metabolism Studies: Investigating the metabolic pathways of fenthion in plants, animals, and microorganisms. mdpi.comnih.gov By using Fenthoxon (S-Methyl-d3) as a standard, researchers can accurately trace and quantify the formation of the fenthoxon metabolite.
Toxicological Research: In toxicological studies, precise quantification of toxic metabolites like fenthoxon is essential for understanding dose-response relationships and mechanisms of toxicity. scielo.brnih.gov
The table below summarizes the key properties and applications of Fenthoxon (S-Methyl-d3).
| Property | Value |
| Chemical Name | Fenthoxon (S-Methyl-d3) |
| Synonyms | Fenthion oxon (S-methyl-d3) |
| Chemical Formula | C₁₀H₁₂D₃O₄PS |
| Molecular Weight | 279.3 g/mol (approx.) |
| Primary Application | Internal standard for mass spectrometry |
| Key Research Areas | Environmental monitoring, food safety, metabolism studies, toxicology |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15O4PS |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
dimethyl [3-methyl-4-(trideuteriomethylsulfanyl)phenyl] phosphate |
InChI |
InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3/i4D3 |
InChI Key |
ZNRZGJAHNMGWQN-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=C(C=C(C=C1)OP(=O)(OC)OC)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC |
Origin of Product |
United States |
Sophisticated Analytical Methodologies Utilizing Fenthoxon S Methyl D3 Analogs
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in the Analysis of Fenthoxon (S-Methyl-d3)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the sensitive and selective analysis of Fenthoxon and its related compounds in various matrices. The precision and accuracy of quantitative methods are significantly enhanced by the use of isotopically labeled internal standards, such as Fenthoxon (S-Methyl-d3). scioninstruments.com This analog is an ideal internal standard because it is chemically identical to the analyte, exhibiting similar behavior during sample preparation and chromatographic separation, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. nih.gov This allows for the correction of analyte losses during sample workup and variations in instrument response. scioninstruments.com
In typical GC-MS analysis, chromatographic separation is achieved on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The temperature of the GC oven is programmed to ramp from a low initial temperature to a high final temperature to ensure the effective separation of Fenthoxon from matrix interferences. The mass spectrometer, often operating in electron ionization (EI) mode, can be used in either full-scan or selected ion monitoring (SIM) mode. While full-scan mode provides comprehensive mass spectral data, SIM mode offers superior sensitivity and is preferred for quantitative trace analysis. mdpi.com In SIM mode, specific ions characteristic of Fenthoxon (e.g., m/z 262) and its deuterated internal standard are monitored. mdpi.com For Fenthoxon (S-Methyl-d3), the monitored ions would be shifted by 3 mass units compared to the unlabeled compound.
Below is an interactive table summarizing typical GC-MS parameters for Fenthoxon analysis.
| Parameter | Value |
| Gas Chromatograph | |
| Column Type | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial 70°C, ramp to 300°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (Fenthoxon) | m/z 262 mdpi.com |
| Monitored Ion (Fenthoxon-d3) | m/z 265 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment of Deuterated Fenthoxon Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation and purity assessment of organic compounds, including deuterated analogs like Fenthoxon (S-Methyl-d3). mmu.ac.ukcore.ac.uk Both ¹H (proton) and ³¹P (phosphorus) NMR are particularly valuable for characterizing organophosphorus compounds. huji.ac.il
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For Fenthoxon, the spectrum would display characteristic signals for the aromatic protons, the methoxy (B1213986) protons, and the S-methyl protons. In the case of Fenthoxon (S-Methyl-d3), the signal corresponding to the S-methyl protons would be absent in the ¹H NMR spectrum, providing direct evidence of successful deuterium (B1214612) incorporation. The purity of the sample can also be evaluated by the absence of signals from impurities.
³¹P NMR spectroscopy is highly specific for phosphorus-containing molecules and offers a wide chemical shift range, which makes it excellent for identifying different phosphorus environments and assessing sample purity. huji.ac.iloxinst.com A standard Fenthoxon sample would exhibit a single, sharp peak in the ³¹P{¹H} (proton-decoupled) spectrum. rice.edu Any phosphorus-containing impurities would appear as separate signals, allowing for their detection and quantification. oxinst.com The chemical shift of the phosphorus signal provides confirmation of the phosphate (B84403) ester structure.
The following table outlines expected NMR data for the characterization of Fenthoxon.
| Nucleus | Type of Information | Expected Observations for Fenthoxon |
| ¹H NMR | Structural Confirmation | Signals for aromatic, methoxy (O-CH₃), and thiomethyl (S-CH₃) protons. |
| Deuteration Check | Absence of the S-CH₃ signal for Fenthoxon (S-Methyl-d3). | |
| Purity Assessment | Absence of unexpected proton signals. | |
| ³¹P NMR | Structural Confirmation | A single signal in the characteristic chemical shift range for phosphate esters. |
| Purity Assessment | Absence of additional phosphorus signals from impurities. |
Mechanistic Elucidation of Environmental Fate and Transformation Pathways of Fenthion and Its Deuterated Analogs, Including Fenthoxon S Methyl D3
Abiotic Degradation Studies of Organophosphorus Compounds, Pertinent to Fenthoxon (S-Methyl-d3)
Abiotic degradation encompasses chemical processes that are not mediated by living organisms. For Fenthoxon and related organophosphorus compounds, the primary abiotic pathways are photolysis (degradation by light) and hydrolysis (reaction with water).
Photodegradation is a significant mechanism for the breakdown of Fenthion (B1672539) and its analogs in the environment, particularly in the presence of sunlight. wikipedia.org In the atmosphere, vapor-phase Fenthion reacts swiftly with photochemically generated hydroxyl radicals, exhibiting a short half-life of approximately 5 hours. wikipedia.orgnih.gov This rapid atmospheric degradation suggests that Fenthoxon would undergo a similar fate.
On surfaces such as soil and plants, photolytic processes also play a crucial role. wikipedia.org The degradation of Fenthion on soil surfaces exposed to sunlight can be a primary transformation pathway, leading to the formation of Fenthion sulfoxide (B87167) through photosensitized oxidation. nih.gov Studies on fruit have shown that Fenthion is primarily degraded by sunlight photolysis, resulting in the formation of its sulfoxide and sulfone derivatives. researchgate.net Given that Fenthoxon is an oxidation product of Fenthion, it is a key intermediate in these photolytic pathways and is itself subject to further photo-oxidation.
Hydrolysis is a key abiotic process that affects the persistence of Fenthion and its metabolites, including Fenthoxon, in aqueous environments. The rate of this degradation is highly dependent on pH and temperature. acs.org Generally, Fenthion and its oxidative metabolites, such as Fenthoxon and its sulfone and sulfoxide forms, are relatively stable in neutral aqueous media but degrade more rapidly as the pH increases into the alkaline range. acs.org
At a temperature of 25°C, the hydrolytic half-life of Fenthion at pH 7 is 59.0 days, while its more oxidized metabolite, fenoxon sulfone, has a much shorter half-life of 16.5 days under the same conditions. acs.org This trend of increasing hydrolysis rate with oxidation is consistent across different pH levels. At pH 9, the half-life of Fenthion is 55.5 days, whereas for fenoxon sulfone, it decreases to just 9.50 days. acs.org The stability of all these compounds decreases significantly at elevated temperatures. acs.org
The mechanism of hydrolysis also varies with pH. Under alkaline conditions (e.g., pH 9), the primary mechanism is the attack of a hydroxide (B78521) ion on the phosphorus atom, leading to the formation of corresponding phenol (B47542) derivatives. acs.org In neutral conditions, the degradation is believed to occur through a combination of a water molecule attacking the phosphorus atom to form phenols and attacking a carbon atom, which results in dealkylation products. acs.org
Table 1: Hydrolysis Half-Lives (t₁/₂) of Fenthion and Its Oxidation Metabolites at 25°C
| Compound | Half-Life at pH 7 (days) | Half-Life at pH 9 (days) |
|---|---|---|
| Fenthion | 59.0 | 55.5 |
| Fenthion Sulfoxide | 31.1 | 27.5 |
| Fenthion Sulfone | 29.2 | 17.0 |
| Fenthoxon | 29.3 | 20.6 |
| Fenthoxon Sulfoxide | 20.8 | 12.8 |
| Fenthoxon Sulfone | 16.5 | 9.50 |
Data sourced from a study on the hydrolysis kinetics of fenthion and its metabolites in buffered aqueous media. acs.org
Biotic Degradation Studies in Environmental Compartments
Biotic degradation involves the transformation of compounds by microorganisms and is a major factor in determining the ultimate fate of pesticides in the environment.
Microbial action is a key driver for the degradation of Fenthion and its analogs in soil, water, and sediment. wikipedia.org In soil, the degradation of Fenthion can take between four to six weeks, occurring through the action of both aerobic and anaerobic microorganisms. wikipedia.org The presence of non-sterile sediment in water has been shown to result in a rapid exponential disappearance of Fenthion, indicating the importance of microbial activity.
The transformation pathways can differ based on the presence or absence of oxygen. Studies on the closely related organophosphate fenitrothion (B1672510) show that its oxon derivative is rapidly degraded in water-sediment systems through the cleavage of the P-O-aryl linkage to form the corresponding phenol. researchgate.net This suggests a similar rapid microbial breakdown pathway for Fenthoxon. While degradation of many organic pollutants is often faster under aerobic conditions, anaerobic pathways are also significant, particularly in saturated soils and sediments. frontiersin.orgresearchgate.net
A wide variety of soil bacteria and fungi have demonstrated the ability to degrade organophosphorus pesticides. researchgate.net While specific strains that metabolize Fenthoxon have not been extensively documented, research on Fenthion and other pesticides provides insight into the likely responsible microorganisms.
Key bacterial genera known for pesticide biodegradation include Pseudomonas, Bacillus, Flavobacterium, Arthrobacter, and Corynebacterium. researchgate.net Fungi from the genera Aspergillus, Penicillium, Fusarium, and Trichoderma are also recognized for their capacity to break down these complex molecules. researchgate.net These microorganisms can utilize pesticides as a source of carbon or other nutrients, effectively detoxifying them through various enzymatic processes. nih.gov
Comprehensive Analysis of Degradation Products and Their Formation Kinetics in Environmental Systems
The environmental transformation of Fenthion results in a suite of degradation products, with Fenthoxon being a key intermediate. The primary transformation is the oxidation of the parent Fenthion molecule. mdpi.comnih.gov
The degradation pathway generally proceeds as follows:
Oxidation of the Phosphorothioate (B77711): Fenthion is oxidized to its oxygen analog, Fenthoxon (Fenthion Oxon).
Oxidation of the Sulfide Group: Both Fenthion and Fenthoxon can be oxidized at the methylthio group to form their respective sulfoxide and sulfone analogs. lgcstandards.com
This results in five major metabolites that are commonly monitored in environmental and food samples: Fenthion sulfoxide, Fenthion sulfone, Fenthoxon, Fenthoxon sulfoxide, and Fenthoxon sulfone. nih.gov These oxidative metabolites can then undergo hydrolysis, as detailed in section 4.1.2, cleaving the molecule to form various phenol derivatives, such as 3-methyl-4-methylthiophenol, 3-methyl-4-methylsulfinylphenol, and 3-methyl-4-methylsulfonylphenol. acs.org
The formation kinetics are influenced by environmental conditions. Photolytic oxidation can be rapid, with atmospheric half-lives measured in hours. wikipedia.org Hydrolytic degradation is slower, with half-lives in water at ambient temperature and neutral pH spanning several weeks to months. acs.org The kinetic data shows that the more oxidized a metabolite is, the faster its subsequent hydrolysis tends to be. acs.org For instance, Fenthoxon sulfone hydrolyzes approximately 3.5 times faster than the parent Fenthion at pH 7. acs.org
Table 2: Key Compounds in the Fenthion Degradation Pathway
| Compound Name | Role in Pathway |
|---|---|
| Fenthion | Parent Compound |
| Fenthoxon (Fenthion Oxon) | Primary Oxidation Product |
| Fenthion Sulfoxide | Oxidation Product |
| Fenthion Sulfone | Oxidation Product |
| Fenthoxon Sulfoxide | Oxidation Product of Fenthoxon |
| Fenthoxon Sulfone | Oxidation Product of Fenthoxon |
| 3-methyl-4-methylthiophenol | Hydrolysis Product |
| 3-methyl-4-methylsulfinylphenol | Hydrolysis Product |
| 3-methyl-4-methylsulfonylphenol | Hydrolysis Product |
Advanced Research Applications and Future Directions in Fenthoxon S Methyl D3 Studies
Development and Certification of Fenthoxon (S-Methyl-d3) and Related Analogs as Reference Materials
The development and certification of Fenthoxon (S-Methyl-d3) as a reference material is a meticulous process governed by international standards to ensure its quality and reliability for analytical laboratories worldwide. molecules.ingreyhoundchrom.com Reference material producers, often accredited to ISO 17034, undertake a comprehensive procedure to manufacture and certify these standards. molecules.ingreyhoundchrom.comlgcstandards.com The process typically involves the chemical synthesis of the deuterated analog, followed by extensive purification to achieve a high degree of chemical purity.
Once synthesized, the material undergoes a rigorous characterization and certification process. This involves confirming the identity of the compound and determining its purity using a variety of analytical techniques. The certified value, representing the concentration of the analyte in a solution, is often determined using methods like isotope dilution mass spectrometry (IDMS), which provides a high level of accuracy. researchgate.netresearchgate.net The certified value is accompanied by an uncertainty statement, which is crucial for laboratories to properly assess the uncertainty of their own measurements. molecules.in
The final product, a certified reference material (CRM), is accompanied by a certificate of analysis that provides detailed information about the material, its certified value and uncertainty, and its traceability to national or international standards. molecules.in These CRMs, such as those for pesticides in food matrices, play a vital role in the validation of analytical methods and in quality control, ensuring the accuracy and comparability of analytical results. europa.eu
Table 1: Key Stages in the Development and Certification of a Deuterated Reference Material
| Stage | Description | Key Considerations |
| Synthesis | Chemical synthesis of the isotopically labeled compound. | High isotopic enrichment and chemical purity. |
| Purification | Removal of impurities from the synthesized compound. | Use of chromatographic and other purification techniques. |
| Characterization | Confirmation of the identity and structure of the compound. | Use of techniques like NMR, MS, and IR spectroscopy. |
| Certification | Determination of the certified value (e.g., concentration) and its uncertainty. | Application of high-accuracy methods like IDMS; adherence to ISO 17034. molecules.ingreyhoundchrom.comlgcstandards.com |
| Packaging & Stability | Packaging in a stable form and assessment of long-term stability. | Use of inert containers; conducting stability studies under various conditions. |
| Documentation | Preparation of a comprehensive certificate of analysis. | Inclusion of all relevant information as per ISO guidelines. molecules.in |
Role in Inter-laboratory Proficiency Testing Programs for Pesticide Analysis
Inter-laboratory proficiency testing (PT) programs are essential for ensuring the quality and comparability of analytical results among different laboratories. fao.orgjst.go.jp In the analysis of pesticide residues, the use of isotopically labeled internal standards, such as Fenthoxon (S-Methyl-d3), is a widely accepted approach to achieve accurate quantification, especially when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
The primary role of Fenthoxon (S-Methyl-d3) in PT schemes is to serve as an internal standard to correct for variations in sample preparation, extraction efficiency, and instrumental response. nih.gov By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any losses of the target analyte (fenthoxon) during sample workup can be compensated for, as the labeled and unlabeled compounds are expected to behave almost identically. nih.gov
PT organizers may provide test materials, such as food or environmental samples, fortified with a mixture of pesticides, and require participating laboratories to quantify the analytes. The use of isotopically labeled standards is often recommended or even required to achieve the necessary accuracy. fao.orgjst.go.jp The performance of the laboratories is then evaluated based on how close their results are to the assigned reference value, which may be determined by a reference laboratory using a high-accuracy method like IDMS. researchgate.net The successful participation in PT schemes is often a requirement for laboratory accreditation according to standards like ISO/IEC 17025. fao.orgjst.go.jp
Computational Modeling and Prediction of Environmental Fate and Metabolism for Deuterated Analogs
Computational models are increasingly used to predict the environmental fate and metabolism of pesticides, providing valuable information for risk assessment. frontiersin.orgbattelle.org These models can simulate the behavior of pesticides in different environmental compartments, such as soil, water, and air, and predict their transformation into various metabolites. frontiersin.orgpensoft.net
For deuterated analogs like Fenthoxon (S-Methyl-d3), computational models can be employed to predict any potential differences in environmental fate and metabolism compared to the non-labeled parent compound. While the physical and chemical properties of deuterated and non-deuterated compounds are very similar, slight differences in reaction rates (kinetic isotope effects) can occur, which may influence their degradation pathways and rates.
Environmental fate models, such as PEARL and ALMaSS, can be parameterized with the specific properties of Fenthoxon (S-Methyl-d3) to simulate its leaching potential, persistence in soil, and transport to water bodies. pensoft.net Similarly, computational tools for predicting metabolism can be used to identify potential metabolites of Fenthoxon (S-Methyl-d3) in different organisms. acs.org These in silico predictions can guide experimental studies by highlighting potential transformation products to look for in laboratory and field experiments. cam.ac.uk
Table 2: Examples of Computational Models in Pesticide Research
| Model Type | Examples | Application in Deuterated Analog Studies |
| Environmental Fate Models | PEARL, ALMaSS, PRZM | Predicting transport, persistence, and concentrations in soil and water. frontiersin.orgpensoft.net |
| Metabolism Prediction Tools | Meteor Nexus, Mass-MetaSite | Identifying potential metabolites and metabolic pathways. acs.orgcam.ac.uk |
| Physiologically Based Kinetic (PBK) Models | Generic models for organophosphates | Simulating the absorption, distribution, metabolism, and excretion in organisms. acs.org |
Exploration of Emerging Analytical Techniques for Enhanced Detection and Characterization of Fenthoxon (S-Methyl-d3)
The detection and characterization of Fenthoxon (S-Methyl-d3) and its metabolites are predominantly carried out using advanced analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common. nih.govmdpi.com However, ongoing advancements in analytical instrumentation and methodologies offer new possibilities for enhanced detection and characterization.
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements, which can aid in the confident identification of Fenthoxon (S-Methyl-d3) and its transformation products, even in complex matrices. This is particularly useful in non-targeted screening approaches where the aim is to identify a wide range of potential metabolites.
Emerging techniques in sample preparation, such as advanced solid-phase extraction (SPE) materials and automated sample preparation platforms, can improve the efficiency and reproducibility of the extraction of Fenthoxon (S-Methyl-d3) from various sample types. Furthermore, developments in chromatographic separations, such as the use of smaller particle size columns (sub-2 µm) in ultra-high performance liquid chromatography (UHPLC), can lead to faster analysis times and improved resolution of isomers. mdpi.com
Integration of Multi-omics Approaches in Biotransformation Studies Involving Labeled Compounds
Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules (e.g., genes, transcripts, proteins, and metabolites), are revolutionizing our understanding of the biological effects of chemicals. mdpi.comnih.gov The integration of these approaches with the use of isotopically labeled compounds like Fenthoxon (S-Methyl-d3) offers a powerful strategy for elucidating the biotransformation pathways and mechanisms of action of pesticides. premierscience.commdpi.com
In a typical multi-omics study, an organism or cell culture is exposed to Fenthoxon (S-Methyl-d3), and changes in the transcriptome, proteome, and metabolome are monitored over time. The use of the labeled compound allows for the precise tracking of its uptake, distribution, and transformation into various metabolites. acs.org
By combining the information from the different 'omics' layers, researchers can build a comprehensive picture of the cellular response to the pesticide. For example, transcriptomic and proteomic analyses can identify the specific enzymes that are up- or down-regulated in response to fenthoxon exposure, providing clues about the metabolic pathways involved in its detoxification. nih.gov Metabolomic analysis can then be used to identify the specific metabolites that are formed, and the use of the deuterated standard helps to distinguish these metabolites from the endogenous metabolome. plos.org This integrated approach can provide a systems-level understanding of the biotransformation of Fenthoxon and its potential toxicological effects. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing isotopically labeled Fenthoxon (S-Methyl-d3) with high deuterium incorporation?
- Methodological Answer : Deuterated compounds like S-Methyl-d3 derivatives are typically synthesized via nucleophilic substitution or methylation using deuterated reagents (e.g., CD3I or (CD3)2SO4). For example, in analogous deuterated ether synthesis, ZnCl2-catalyzed reactions under nitrogen atmosphere ensure minimal proton contamination . Purification via column chromatography or recrystallization in deuterated solvents (e.g., D2O or CDCl3) enhances isotopic purity. NMR (e.g., ¹H/²H) and mass spectrometry (e.g., MALDI-TOF) validate deuterium incorporation (>98%) and structural integrity .
Q. Which analytical techniques are most effective for quantifying Fenthoxon (S-Methyl-d3) in complex matrices (e.g., biological samples)?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its sensitivity to isotopic labeling. Deuterated internal standards (e.g., S-Methyl-d3) reduce matrix effects. For validation, calibrate using spiked samples with concentrations spanning 1–1000 ng/mL. Include quality controls (QCs) to assess intra-day precision (<15% RSD) and accuracy (85–115% recovery) . GC-MS with electron ionization (EI) may also be used but requires derivatization to enhance volatility .
Q. How does isotopic labeling (deuteration) impact the physicochemical properties of Fenthoxon?
- Methodological Answer : Deuteration alters vibrational frequencies, potentially affecting IR and Raman spectra (e.g., C-D stretching ~2100 cm⁻¹ vs. C-H ~2900 cm⁻¹) . While solubility and logP remain similar, kinetic isotope effects (KIEs) may influence metabolic stability. Comparative studies using non-deuterated analogs are critical to isolate isotopic effects .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in Fenthoxon (S-Methyl-d3) stability data under varying pH conditions?
- Methodological Answer : Systematic stability studies across pH 2–12 (using buffer solutions like Tris-HCl) at 25°C and 40°C are essential. Monitor degradation via HPLC-UV at λmax (e.g., 254 nm) and confirm degradation products via HRMS. Replicate experiments ≥3 times to assess reproducibility. If discrepancies persist, evaluate instrument calibration (e.g., column temperature drift) or buffer purity . Document all variables (e.g., ionic strength, light exposure) to identify confounding factors .
Q. What strategies are recommended for elucidating the metabolic pathways of Fenthoxon (S-Methyl-d3) in vivo using isotopic tracing?
- Methodological Answer : Administer S-Methyl-d3-labeled Fenthoxon to model organisms (e.g., rodents) and collect plasma/urine samples at timed intervals. Use high-resolution mass spectrometry (HRMS) to detect deuterium-retaining metabolites. Compare fragmentation patterns with non-deuterated analogs to distinguish enzymatic vs. non-enzymatic pathways. Isotopic ratio analysis (e.g., ²H/¹H) quantifies metabolic turnover rates .
Q. How can computational modeling improve the prediction of Fenthoxon (S-Methyl-d3) interaction with target enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with deuterium parameters integrated into force fields (e.g., CHARMM) simulates binding affinities. Compare ΔG values for deuterated vs. non-deuterated complexes to assess isotopic effects on enzyme inhibition. Validate predictions with in vitro assays (e.g., IC50 measurements using fluorogenic substrates) .
Q. What protocols ensure long-term stability of Fenthoxon (S-Methyl-d3) reference standards in storage?
- Methodological Answer : Store lyophilized standards in amber vials under argon at –80°C to minimize deuterium exchange with ambient moisture. Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor purity via NMR/MS. For solvent-based stocks (e.g., DMSO-d6), avoid freeze-thaw cycles and validate concentration stability using qNMR with maleic acid as an internal standard .
Data Analysis & Reporting Guidelines
- Handling Large Datasets : Raw spectral data (e.g., NMR, MS) should be archived in appendices, while processed data (e.g., kinetic plots, dose-response curves) must be included in the main text. Use tools like MestReNova for spectral analysis and Prism for statistical modeling .
- Addressing Uncertainties : Report measurement uncertainties (e.g., ±SD in triplicate assays) and explicitly discuss limitations in detection limits or isotopic cross-talk in MS assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
